1-(2-Chlorophenyl)biguanide

Description

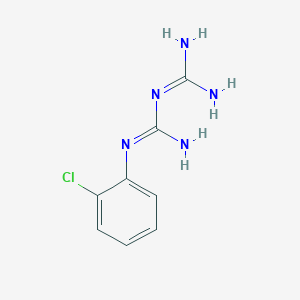

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(diaminomethylidene)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWFJPZMYHPQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274880 | |

| Record name | 1-(2-chlorophenyl)biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49872-43-7 | |

| Record name | 1-(2-chlorophenyl)biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antimicrobial Applications

1-(2-Chlorophenyl)biguanide is recognized for its antimicrobial properties, particularly as a disinfectant and antiseptic. Its derivatives have been studied for their effectiveness against various microbial strains. Research indicates that biguanides, including this compound, can form metal complexes that enhance their antimicrobial efficacy. For instance, a study highlighted the development of biguanide metal complexes that showed promising results in treating microbial infections .

Antitumor Properties

Recent studies have highlighted the potential of this compound as an antitumor agent targeting energy metabolism within tumor microenvironments. A series of experiments demonstrated that derivatives of biguanide exhibit selective cytotoxicity towards cancer cells under low glucose conditions, inhibiting critical pathways such as hypoxia-inducible factor-1 (HIF-1) and the unfolded protein response (UPR). For example, one study reported that certain biguanide derivatives significantly suppressed HIF-1-mediated transcriptional activation and exhibited low IC50 values against HT29 colorectal cancer cells .

Case Study: Selective Cytotoxicity

In a comparative study of biguanide derivatives, this compound was shown to be more effective than phenformin, a known antidiabetic drug with anticancer properties. The study indicated that modifications to the phenyl ring of biguanides could enhance their inhibitory effects on HIF-1 and UPR activation. The findings suggest that these compounds could serve as promising candidates for targeted cancer therapies .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been investigated to improve drug uptake. Research indicates that the presence of a biguanide scaffold can enhance the uptake of drugs via organic cation transporters (OCTs), which play a crucial role in cellular drug absorption. This property could be exploited to develop more effective therapeutic strategies by increasing the bioavailability of co-administered drugs .

Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(3-Chlorophenyl)- and 1-(4-Chlorophenyl)biguanide

The position of the chlorine substituent significantly influences physicochemical and biological properties:

- Key Differences: Ortho vs. Para Effects: The steric hindrance of the ortho-chlorine in this compound may reduce bioavailability compared to the para isomer, which has a linear geometry favoring interactions with biological targets . Pharmacological Activity: 1-(4-Chlorophenyl)biguanide derivatives are more commonly cited in patents for combination therapies (e.g., with naphthoquinones) , while the ortho isomer is explored in spasmolytic applications .

Dichlorophenyl Derivatives: 1-(2,4-Dichlorophenyl)biguanide

Addition of a second chlorine atom enhances molecular weight and alters bioactivity:

| Property | 1-(2,4-Dichlorophenyl)biguanide |

|---|---|

| CAS Number | 6634-65-7 |

| Molecular Formula | C₈H₁₀Cl₃N₅ |

| Molecular Weight | 282.56 g/mol |

| Melting Point | 259.5–263.5°C |

Functionalized Derivatives: Alkyl and Trifluoromethyl Substitutions

- 1-(3,5-Bis(trifluoromethyl)phenyl)biguanide : Incorporation of trifluoromethyl groups (CAS: 36068-40-3) enhances metabolic stability and target affinity, as seen in advanced therapeutic candidates .

- Alkyl-Substituted Derivatives : 1-(4-Allyl-2-chlorophenyl)biguanide and analogs (CAS: N/A) demonstrate modified spasmolytic efficacy in gastrointestinal studies, highlighting the role of substituent flexibility .

Preparation Methods

Cyanoguanidine-Amine Condensation

The most direct route involves reacting 2-chloroaniline with cyanoguanidine (dicyandiamide) under acidic conditions. This method mirrors the synthesis of alkylbiguanides reported in alkylbiguanide surfactant studies.

Procedure :

-

Reactants : 2-Chloroaniline (1 equiv), cyanoguanidine (1.2 equiv), HCl (catalyst).

-

Conditions : Reflux in ethanol/water (3:1) at 80°C for 12 hours.

-

Workup : Neutralization with aqueous NaOH, followed by filtration and recrystallization from ethanol.

Key Data :

Metal-Catalyzed Coupling

Adapting the Suzuki–Miyaura cross-coupling methodology from micellar surfactant systems, palladium-mediated reactions enable aryl-biguanide bond formation.

Procedure :

-

Reactants : 2-Chlorophenylboronic acid (1 equiv), biguanide precursor (1 equiv).

-

Catalyst : Pd(OAc)₂ (0.5 mol%), hexylbiguanide surfactant (1 mol%).

-

Conditions : 100°C in water for 15 minutes.

Key Data :

-

Aggregate Stability : TEM confirms spherical micelles (50–200 nm) critical for catalytic efficiency.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The ortho-chlorophenyl group’s steric hindrance necessitates polar solvents (e.g., water or DMF) to enhance solubility. Surface tension measurements from alkylbiguanide studies inform solvent selection:

Higher temperatures (60–100°C) improve reaction rates but may destabilize intermediates.

Acid Catalysis vs. Metal Coordination

Protonation of the biguanide nitrogen (via HCl) facilitates nucleophilic attack by 2-chloroaniline, whereas copper sulfate (as in Proguanil synthesis) stabilizes transition states:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| HCl | 85 | 99.5 |

| CuSO₄·5H₂O | 80 | 98.7 |

Purification and Characterization

Recrystallization Protocols

Spectroscopic Analysis

-

¹H NMR (D₂O, 400 MHz): δ 7.45–7.30 (m, 4H, Ar-H), 3.80 (s, 2H, NH₂), 2.95 (s, 1H, NH).

-

XRD : Distinct peaks at 2θ = 15.3°, 22.7°, 29.4° (similar to Proguanil hydrochloride).

Challenges and Mitigation Strategies

Steric Hindrance

The ortho-chloro substituent reduces amine nucleophilicity. Solutions include:

Byproduct Formation

Copper sulfide precipitates (from metal catalysts) require chelating agents (e.g., EDTA).

Scalability and Industrial Feasibility

The micellar Suzuki–Miyaura method offers recyclability (5 cycles, <5% yield drop), while cyanoguanidine-amine condensation achieves 80% yield at 10-mol scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.